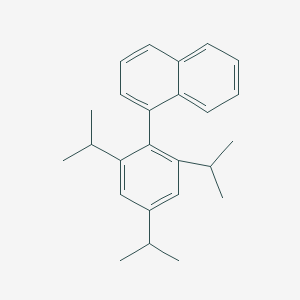
1-(2,4,6-Triisopropylphenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Triisopropylphenyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 2,4,6-triisopropylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Triisopropylphenyl)naphthalene typically involves the arylation of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium methoxide and solvents like 1,2-dimethoxyethane .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,6-Triisopropylphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
1-(2,4,6-Triisopropylphenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Triisopropylphenyl)naphthalene involves its interaction with molecular targets through various pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
- 1-(2,4,6-Triisopropylphenyl)ethanol
- 1-(2,4,6-Triisopropylphenyl)ethanone
- Triptycene-like naphthopleiadene
Uniqueness: 1-(2,4,6-Triisopropylphenyl)naphthalene is unique due to its specific substitution pattern and the steric hindrance provided by the isopropyl groups. This steric hindrance can influence the compound’s reactivity and its ability to form specific molecular interactions .
Propiedades
Fórmula molecular |
C25H30 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[2,4,6-tri(propan-2-yl)phenyl]naphthalene |
InChI |
InChI=1S/C25H30/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)22-13-9-11-19-10-7-8-12-21(19)22/h7-18H,1-6H3 |
Clave InChI |
NSLLFZMUKMDRRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC3=CC=CC=C32)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


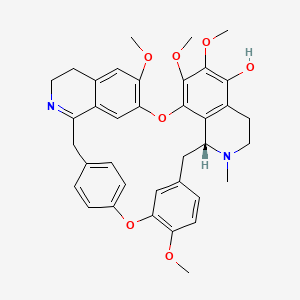
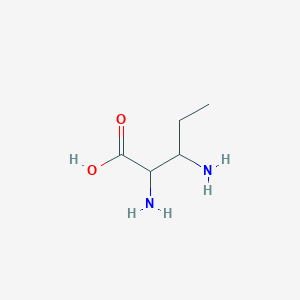
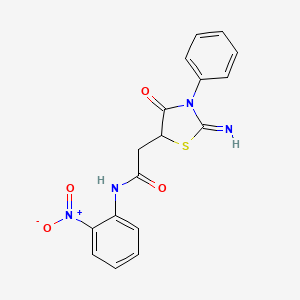
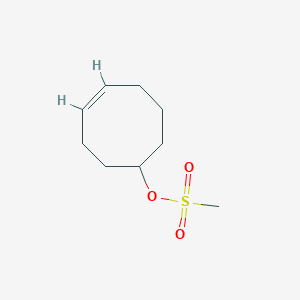
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
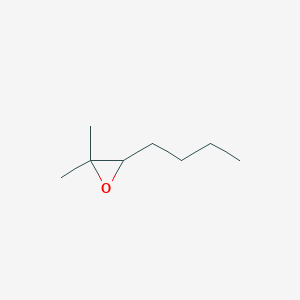
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
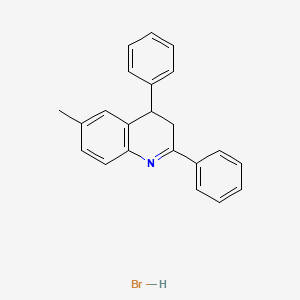
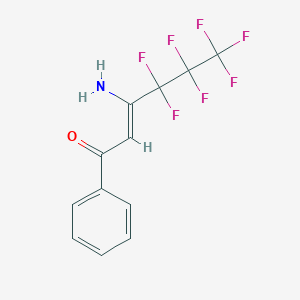
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
